molecular formula C9H10ClNO4 B8664085 3-Chloro-4-(2-methoxyethoxy)nitrobenzene

3-Chloro-4-(2-methoxyethoxy)nitrobenzene

Cat. No. B8664085
M. Wt: 231.63 g/mol
InChI Key: OVHLAOFASZMQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(2-methoxyethoxy)nitrobenzene is a useful research compound. Its molecular formula is C9H10ClNO4 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(2-methoxyethoxy)nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(2-methoxyethoxy)nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-(2-methoxyethoxy)nitrobenzene

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

2-chloro-1-(2-methoxyethoxy)-4-nitrobenzene

InChI

InChI=1S/C9H10ClNO4/c1-14-4-5-15-9-3-2-7(11(12)13)6-8(9)10/h2-3,6H,4-5H2,1H3

InChI Key

OVHLAOFASZMQFM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-1-fluoro-4-nitrobenzene (0.8 g, 4.56 mmol) and 2-(methyloxy)ethanol (0.52 g, 6.84 mmol) were combined and dissolved in Acetonitrile (15 mL). Potassium carbonate (2.4 g, 17 mmol) was then added and the resulting mixture was heated at 50° C. for 16 h. The reaction was not complete so additional potassium carbonate (1.0 g, 7.24 mmol) and 2-(methyloxy)ethanol (0.08 g, 1.05 mmol) were added as well as DMF (3 mL) to aid in solubilizing the reaction which was then heated at 85° C. for 16 h. The reaction was cooled to rt then diluted with EtOAc (250 mL) and water (150 mL). The organic layer was separated, washed with brine (100 mL), dried over Na2SO4, filtered and concentrated in vacuo to yield 1.0 g of the compound. 1H NMR (300 MHz, DMSO-d6): δ 8.31 (d, 1H), 8.21 (m, 1H), 7.38 (d, 1H), 4.35 (m, 2H), 3.72 (m, 2H), 3.32 (s, 3H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.08 g
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

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